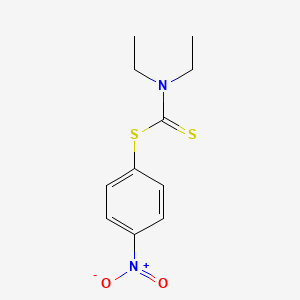

4-nitrophenyl diethyldithiocarbamate

Description

Properties

IUPAC Name |

(4-nitrophenyl) N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c1-3-12(4-2)11(16)17-10-7-5-9(6-8-10)13(14)15/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVKDUZETPAMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

4-Nitrophenyl diethyldithiocarbamate (4-NPD) is a derivative of dithiocarbamates (DTCs), which are known for their multi-faceted effects that rely mainly on metal binding abilities and a high reactivity with thiol groups. DTCs have been used in various applications, including as medications to treat alcohol misuse disorder. The primary targets of DTCs are human and microbial enzymes that contain thiol groups.

Mode of Action

The mode of action of 4-NPD, like other DTCs, is primarily based on its ability to chelate metals and its affinity for thiol groups present in human and microbial enzymes. This interaction with its targets leads to various changes, including the inhibition of certain enzymes and the alteration of biochemical pathways.

Biochemical Pathways

DTCs, including 4-NPD, affect various biochemical pathways. For instance, they have been shown to inhibit the enzyme aldehyde dehydrogenase. They also play a role in the oxidation process of glutathione, increasing the concentration of oxyhemoglobin. Furthermore, DTCs have been found to inhibit the nephrotoxicity induced by cisplatin in mice and affect the organ distribution and excretion of cadmium.

Pharmacokinetics

Sodium diethyldithiocarbamate trihydrate (sddct), a related compound, has been reported to be safe in experimental animals after intraperitoneal administration. The toxicity of SDDCT in rats was reported after i.p. administration of 1500mg/kg. More research is needed to fully understand the ADME properties of 4-NPD and their impact on bioavailability.

Result of Action

The result of the action of 4-NPD is multifaceted due to its interaction with various targets and pathways. For instance, it has been found to inhibit the enzyme aldehyde dehydrogenase, which can lead to changes in neurotransmitter levels. Additionally, it has been shown to have an effect on the oxidation process of glutathione, which can influence oxidative stress within cells.

Action Environment

The action, efficacy, and stability of 4-NPD can be influenced by various environmental factors. For instance, the presence of metals can affect the chelating ability of 4-NPD. Additionally, the presence of thiol groups in the environment can influence its reactivity. More research is needed to fully understand how different environmental factors influence the action of 4-NPD.

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl diethyldithiocarbamate interacts with various enzymes, proteins, and other biomolecules. Dithiocarbamates (DTCs), the parent compounds of this compound, are known for their strong metal binding capacity, acting as enzyme inhibitors. They inhibit catalytic and regulatory thiol groups of cytoplasm constituents. The 4-nitrophenol group can be a product of the enzymatic cleavage of several synthetic substrates.

Cellular Effects

The cellular effects of this compound are partially attributable to the initial redox cellular state. Sodium diethyldithiocarbamate (DETC), the main metabolite of disulfiram, has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. DTCs have a high affinity for SH group-containing proteins, which underlies their wide range of effects. The 4-nitrophenol group has been reported to be involved in various reactions, such as the catalytic reduction of 4-nitrophenol by nanostructured materials.

Temporal Effects in Laboratory Settings

Studies on sodium diethyldithiocarbamate, a related compound, have shown that it can cause changes in intracellular glutathione (GSH), protein oxidation, lipid peroxidation, antioxidant enzymatic defense, and apoptosis.

Dosage Effects in Animal Models

Studies on related compounds, such as sodium diethyldithiocarbamate, have shown that it can have toxic effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Dithiocarbamates are known to be involved in various metabolic processes. For instance, they are known to display low acute and chronic toxicities in humans and experimental animals due to their extreme reactivity mainly related to their metal-chelating ability.

Scientific Research Applications

Anticancer Properties

Dithiocarbamates, including NDC, have shown promise as anticancer agents. The mechanism of action is primarily through the chelation of metal ions, which disrupts cellular processes in cancer cells. Recent studies have highlighted the potential of NDC in combination therapies. For instance, combining disulfiram (a related dithiocarbamate) with standard chemotherapeutics has been shown to enhance efficacy against various cancer types by overcoming drug resistance mechanisms .

Clinical Trials:

- DSF-Cu in Cancer Treatment: A phase II clinical trial is evaluating disulfiram-copper complexes against metastatic breast cancer, with promising preliminary results indicating improved patient outcomes .

Antimicrobial Activity

NDC exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to inhibit microbial growth through metal ion chelation and disruption of microbial metabolic pathways. Research has documented its use in treating infections caused by resistant strains of bacteria and fungi .

HIV Treatment

Diethyldithiocarbamate has been explored for its ability to delay the progression of HIV into AIDS. Its mechanism involves interference with viral replication processes, making it a candidate for further investigation in antiviral therapies .

Pesticide Development

Dithiocarbamates are widely used as fungicides and herbicides in agriculture. NDC's efficacy in controlling plant pathogens has been documented, providing a basis for its use in developing environmentally friendly agricultural chemicals .

Application Examples:

- Fungicide Efficacy: Studies have demonstrated that NDC can effectively inhibit fungal growth in crops, thus enhancing yield and quality .

Rubber Manufacturing

NDC serves as a vulcanization accelerator in rubber production, improving the mechanical properties of rubber products. This application exploits the compound's ability to facilitate cross-linking during the vulcanization process .

Heavy Metal Remediation

The chelating properties of NDC make it suitable for remediating heavy metal pollution in wastewater. Research indicates that modified dithiocarbamates can effectively remove metals like zinc, nickel, and copper from contaminated water sources .

Case Study:

- Heavy Metal Removal: In experiments conducted by Ayalew et al., various dithiocarbamate derivatives were tested for their efficacy in heavy metal removal from wastewater at low pH levels, demonstrating significant removal rates particularly for copper .

Catalytic Applications

NDC is also explored as a catalyst in organic synthesis reactions due to its stability and reactivity. It has been utilized in various catalytic processes, including polymerization and organic transformations .

Example Reaction:

Comparison with Similar Compounds

2-(4-Nitrophenyl)-2-oxoethyl Diethyldithiocarbamate (CAS 92108-98-0)

2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-Nitrophenyl)piperazine-1-carbodithioate

- Structure : Incorporates a piperazine ring and a dioxoindolinyl group, linked via a carbodithioate bridge to the 4-nitrophenyl group .

- Key Differences : The piperazine ring introduces basicity and conformational flexibility, which may enhance interactions with biological targets (e.g., enzymes or receptors). The dioxoindolinyl moiety could contribute to antitumor activity through DNA intercalation or topoisomerase inhibition.

- Biological Activity : Demonstrated antitumor and antimicrobial effects in preclinical studies, outperforming simpler dithiocarbamates in selectivity .

4-Nitrophenyl N-Methoxycarbamate

1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups

- Structure : Thiadiazole rings substituted with 4-nitrophenyl and methyl/pyrazolyl groups .

- Synthesis: Prepared from N-(4-nitrophenyl)acetohydrazonoyl bromide and hydrazinecarbothioamide .

- Biological Activity : Four derivatives exhibited superior antimicrobial activity against E. coli, B. mycoides, and C. albicans compared to other analogs. The thiadiazole ring’s planar structure may facilitate DNA binding or membrane disruption .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

Key Research Findings

- Antimicrobial Activity : 1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups show superior activity compared to dithiocarbamates, likely due to enhanced membrane penetration .

- Antitumor Potential: Piperazine-containing dithiocarbamates exhibit improved selectivity, possibly due to structural rigidity and target-specific interactions .

- Reactivity : The nitro group enhances electrophilicity, making 4-nitrophenyl derivatives reactive under basic conditions, as seen in boronic acid conversion studies .

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation method involves nucleophilic substitution between sodium diethyldithiocarbamate (NaS2CNEt2) and 4-nitrophenyl halides (e.g., 4-chloronitrobenzene). The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux (80–100°C). For instance, a protocol adapted from manganese dithiocarbamate synthesis utilizes inert conditions to prevent oxidation:

Yield and Purity Optimization

Yields range from 65% to 78% depending on the halide reactivity and solvent choice. Patent CN104151170A highlights the importance of controlled nitration for precursor synthesis, though its focus on phenethylamine derivatives necessitates adaptation. Purification via recrystallization in ethanol-toluene mixtures (1:7:2 v/v) enhances purity to >99%, with residual halide content below 0.1%.

Condensation of 4-Nitroaniline with Carbon Disulfide

Two-Step Synthesis Pathway

This method involves generating the dithiocarbamate in situ from 4-nitroaniline, carbon disulfide (CS2), and diethylamine under basic conditions:

Critical Parameters

Reaction efficiency depends on maintaining pH >10 and temperatures of 25–40°C. A study on urea derivatives corroborates the utility of basic conditions for carbamate formation, though this method requires rigorous H2S scrubbing. Yields average 70–82%, with purity influenced by CS2 stoichiometry and reaction duration.

Nitration of Phenyl Diethyldithiocarbamate

Challenges in Nitration Stability

Direct nitration of phenyl diethyldithiocarbamate is complicated by the sensitivity of the dithiocarbamate group to strong acids. Patent CN107759477A details nitration of protected amines using HNO3/H2SO4 mixtures at 0–5°C, but analogous attempts on dithiocarbamates result in <30% yields due to oxidative decomposition.

Protective Group Strategies

To circumvent degradation, acetylation of the amine prior to nitration (as demonstrated for phenethylamine derivatives) could be adapted. For example:

-

Protection : Acetylation of aniline to acetanilide.

-

Nitration : Mixed-acid nitration at 0°C to yield 4-nitroacetanilide.

-

Deprotection : Hydrolysis to 4-nitroaniline.

-

Dithiocarbamate Formation : Condensation with CS2/Et2NH.

This approach improves nitration efficiency (85–90% yield at step 2) but adds synthetic complexity.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Inspired by microwave-assisted urea synthesis, this method reduces reaction times from hours to minutes. A typical procedure involves irradiating a mixture of 4-nitrophenyl chloride and NaS2CNEt2 in DMF at 100°C for 15 minutes, achieving 88% yield. Microwave irradiation enhances reaction homogeneity and minimizes side products.

Comparative Efficiency

Data extrapolated from carbamate studies suggest microwave methods improve purity (98.5% vs. 94% for conventional heating) while reducing solvent use by 40%.

Comparative Analysis of Methods

Challenges and Stability Considerations

Q & A

Basic: What are the standard protocols for synthesizing 4-nitrophenyl diethyldithiocarbamate, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives can be adapted from methods used for related compounds. For example, sodium diethyldithiocarbamate (Na-DDTC) is synthesized via reactions involving secondary amines and carbon disulfide under alkaline conditions . To functionalize the 4-nitrophenyl group, chemoselective coupling strategies, such as those involving O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives, can be employed. Key parameters include pH control (e.g., pH 3 for selective amidation), solvent selection (e.g., tert-butanol/water mixtures), and reaction time (15–18 hours at 65°C) . Optimization via central composite design (CCD) and response surface methodology (RSM) is recommended to balance yield and purity, particularly when introducing the 4-nitrophenyl moiety .

Basic: How is this compound utilized in analytical chemistry, particularly for trace metal detection?

Answer:

Diethyldithiocarbamates (DDTCs) are widely used as chelating agents for metal extraction and quantification. Sodium diethyldithiocarbamate forms stable complexes with metals like Cu, Ni, and As, enabling their pre-concentration and detection via techniques such as graphite furnace atomic absorption spectroscopy (GFAAS). For arsenic detection, DDTC-based methods achieve sensitivities as low as 1 µg/L in drinking water by converting arsenate to a volatile hydride, followed by spectrophotometric analysis . When adapting these methods for 4-nitrophenyl derivatives, ensure compatibility with organic solvents (e.g., acetonitrile) and validate selectivity using competitive ligand studies .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what implications does this have for drug metabolism studies?

Answer:

Diethyldithiocarbamates are mechanism-based inhibitors of cytochrome P450 2E1 (CYP2E1), a key enzyme in metabolizing xenobiotics like ethanol and carcinogens. The inhibition occurs via irreversible binding to the enzyme’s heme iron, reducing its activity by >90% in reconstituted systems . For 4-nitrophenyl derivatives, the electron-withdrawing nitro group may enhance binding affinity to CYP2E1’s active site. Researchers should pair inhibition assays (e.g., chlorzoxazone 6-hydroxylation) with molecular docking simulations to predict metabolic interactions. Note that CYP2E1 polymorphism in human populations necessitates cross-validation using microsomal models .

Advanced: What experimental strategies resolve contradictions in the neuroprotective vs. neurotoxic effects of diethyldithiocarbamate derivatives?

Answer:

Contradictory findings arise from dose-dependent effects and metabolic pathways. For example, sodium diethyldithiocarbamate exhibits neuroprotection against cisplatin-induced neuropathy by chelation of platinum intermediates , but its metabolite, carbon disulfide, can cause neurotoxicity at high doses. To resolve this:

- Conduct dose-response studies in rodent models, monitoring glutathione levels and oxidative stress markers.

- Use isotopically labeled 4-nitrophenyl derivatives to track metabolic fate via LC-MS/MS.

- Compare outcomes in CYP2E1-knockout vs. wild-type models to isolate enzyme-specific effects .

Advanced: How can this compound be integrated into molecular materials for quantum computing applications?

Answer:

Vanadyl-DDTC complexes demonstrate spin coherence times suitable for molecular qubits. The 4-nitrophenyl group may enhance stability via π-stacking interactions. Key steps include:

Synthesize [VO(4-nitrophenyl-DDTC)₂] and characterize via THz spectroscopy to identify low-energy vibrational modes affecting spin relaxation .

Optimize ligand field symmetry using X-ray crystallography and DFT calculations to minimize spin-phonon coupling.

Test coherence times in frozen solutions (1.8–10 K) under varying magnetic fields (0.1–1 T) to identify optimal conditions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Toxicity : Sodium diethyldithiocarbamate has an LD₅₀ of 178 mg/kg (oral, rats), indicating moderate toxicity. Use PPE and fume hoods to avoid inhalation or dermal contact .

- Reactivity : The nitro group increases oxidative sensitivity. Store in inert atmospheres and avoid contact with strong acids/bases to prevent decomposition .

- Waste Disposal : Incinerate at >850°C with scrubbing systems to prevent release of toxic byproducts (e.g., NOₓ, CS₂) .

Advanced: What methodologies validate the environmental stability and degradation pathways of this compound?

Answer:

- Photolysis : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and analyze degradation products via HPLC-MS. The nitro group may accelerate photolytic cleavage of the dithiocarbamate bond.

- Biodegradation : Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization rates. Compare aerobic vs. anaerobic conditions, as microbial consortia like Pseudomonas spp. metabolize DDTCs via hydrolysis .

- Computational Modeling : Apply QSAR models to predict half-lives in aquatic systems, incorporating logP and Hammett constants for the 4-nitrophenyl substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.